Exceptional Potency for Human GPR40 Compared to Clinical Candidates TAK-875 and AMG 837
CNX-011-67 exhibits significantly higher potency for human GPR40 compared to the most advanced clinical-stage agonists. In cell-based functional assays, CNX-011-67 displays an EC50 of 0.24 nM for human GPR40 [1]. In contrast, TAK-875 (fasiglifam), the only GPR40 agonist to reach Phase III clinical trials, has a reported EC50 of approximately 14 nM in human GPR40-expressing CHO cells [2]. Similarly, AMG 837, a Phase I candidate, has an EC50 of 13 nM [3]. This represents an approximately 58-fold greater potency for CNX-011-67 compared to TAK-875.
| Evidence Dimension | Activation potency (EC50) against human GPR40 receptor |
|---|---|
| Target Compound Data | EC50 = 0.24 nM |
| Comparator Or Baseline | TAK-875 (fasiglifam): EC50 = 14 nM; AMG 837: EC50 = 13 nM |
| Quantified Difference | ~58-fold more potent than TAK-875; ~54-fold more potent than AMG 837 |
| Conditions | Cell-based functional assays measuring Ca2+ flux or IP1 accumulation in human GPR40-expressing cell lines (HEK293 or CHO-K1 cells) |
Why This Matters
Higher potency allows for lower dosing to achieve target engagement, which can reduce the risk of off-target effects and improve the therapeutic index.
- [1] Gowda N, Dandu A, Singh J, et al. Treatment with CNX-011-67, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats. BMC Pharmacol Toxicol. 2013;14:28. doi:10.1186/2050-6511-14-28. (Additional file 1: Figure S1). View Source
- [2] Tsujihata Y, Ito R, Suzuki M, et al. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. J Pharmacol Exp Ther. 2011;339(1):228-237. doi:10.1124/jpet.111.183772. View Source
- [3] Lin DC, Guo Q, Luo J, et al. Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Mol Pharmacol. 2012;82(5):843-859. doi:10.1124/mol.112.079640. View Source
